molecular formula C38H32N6O6 B12457944 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide

3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide

Cat. No.: B12457944
M. Wt: 668.7 g/mol
InChI Key: WZBYEKNDLOTRKP-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide is a complex organic compound characterized by multiple benzamide and formohydrazido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of 3-methylbenzamide, which is then subjected to a series of formohydrazido and carbonylation reactions to introduce the necessary functional groups. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-N-[4-({[4-({[4-(3-methylbenzamido)phenyl]formohydrazido}carbonyl)phenyl]formohydrazido}carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: A simpler analog with fewer functional groups.

    N-Phenylformohydrazide: Contains similar formohydrazido groups but lacks the complexity of the target compound.

    3-Methylbenzoic Acid: Shares the 3-methylbenzamide core but differs in functionalization.

Properties

Molecular Formula

C38H32N6O6

Molecular Weight

668.7 g/mol

IUPAC Name

3-methyl-N-[4-[[[4-[[[4-[(3-methylbenzoyl)amino]benzoyl]amino]carbamoyl]benzoyl]amino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C38H32N6O6/c1-23-5-3-7-29(21-23)33(45)39-31-17-13-27(14-18-31)37(49)43-41-35(47)25-9-11-26(12-10-25)36(48)42-44-38(50)28-15-19-32(20-16-28)40-34(46)30-8-4-6-24(2)22-30/h3-22H,1-2H3,(H,39,45)(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,44,50)

InChI Key

WZBYEKNDLOTRKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)C(=O)NNC(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC(=C5)C

Origin of Product

United States

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